N-(6,6-Difluorohex-5-EN-1-YL)acetamide
Description
N-(6,6-Difluorohex-5-EN-1-YL)acetamide is an acetamide derivative featuring a difluoro-substituted hexenyl chain. This compound’s structural motifs align with broader research on fluorinated acetamides, which are explored for applications in pharmaceuticals and materials science due to their metabolic stability and binding interactions .
Properties
CAS No. |
877395-28-3 |
|---|---|
Molecular Formula |
C8H13F2NO |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
N-(6,6-difluorohex-5-enyl)acetamide |
InChI |
InChI=1S/C8H13F2NO/c1-7(12)11-6-4-2-3-5-8(9)10/h5H,2-4,6H2,1H3,(H,11,12) |
InChI Key |
YVWORPSAXYFIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCC=C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,6-Difluorohex-5-en-1-yl)acetamide typically involves the reaction of 6,6-difluorohex-5-en-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6,6-Difluorohex-5-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(6,6-Difluorohex-5-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6,6-Difluorohex-5-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoroalkyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between N-(6,6-Difluorohex-5-EN-1-YL)acetamide and related compounds from the evidence:
Key Observations :
- Fluorination: Unlike Methazolamide (single methyl group) or aromatic derivatives (), the target compound’s aliphatic -CF₂ group may enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues .
- Backbone Rigidity: The hexenyl chain’s C=C bond introduces conformational restraint, contrasting with the flexible aliphatic chains in ’s phenolic derivatives or the rigid aromatic systems in –3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
